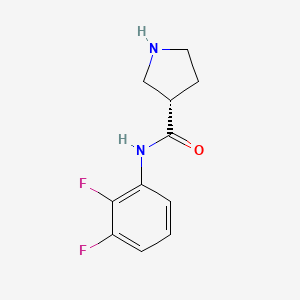
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide, also known as DFPM, is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mécanisme D'action
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide acts as a positive allosteric modulator of the α7 nAChR, which leads to an increase in the activity of this receptor. This results in an increase in the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to enhance synaptic plasticity and improve learning and memory in animal models. It has also been shown to increase the release of neurotransmitters such as acetylcholine and glutamate, which play a role in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has the potential to be a valuable pharmacological tool in scientific research due to its ability to act as a positive allosteric modulator of the α7 nAChR. However, its use in lab experiments may be limited by its cost and availability.
Orientations Futures
There are several future directions for the study of (3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Additionally, further studies could be conducted to investigate the potential therapeutic applications of this compound, such as in the treatment of cognitive disorders. Finally, the development of more selective and potent positive allosteric modulators of the α7 nAChR could also be an area of future research.
In conclusion, this compound is a compound that has gained attention in the scientific community due to its potential as a pharmacological tool. It has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. This compound has the potential to be a valuable tool in the study of cognitive function and memory, and further research is needed to fully understand its potential applications.
Méthodes De Synthèse
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide can be synthesized using a multi-step process involving the reaction of 2,3-difluoroaniline with pyrrolidine-3-carboxylic acid, followed by the addition of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide has been studied for its potential as a pharmacological tool in scientific research. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in cognitive function and memory. This compound has also been shown to enhance synaptic plasticity and improve learning and memory in animal models.
Propriétés
IUPAC Name |
(3S)-N-(2,3-difluorophenyl)pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2N2O/c12-8-2-1-3-9(10(8)13)15-11(16)7-4-5-14-6-7/h1-3,7,14H,4-6H2,(H,15,16)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZULADSALBRLMX-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)NC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]1C(=O)NC2=C(C(=CC=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7646607.png)
![1-[3-Chloro-4-(4-cyanophenoxy)phenyl]-3-(3-pyrazol-1-ylpropyl)urea](/img/structure/B7646611.png)

![1-[2-(2-Bromophenoxy)acetyl]imidazolidin-2-one](/img/structure/B7646634.png)
![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B7646637.png)

![1-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7646644.png)
![N-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methoxy-5-methylaniline](/img/structure/B7646646.png)
![2-phenyl-N-[2-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B7646654.png)
![N-[4-[cyclohexyl(methyl)sulfamoyl]phenyl]-2-pyrazol-1-ylacetamide](/img/structure/B7646659.png)

![N-{(1S,2S)-2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide](/img/structure/B7646692.png)
![2-[(4,6-Diamino-1,3,5-triazin-2-yl)methyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7646705.png)
![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethylbenzamide](/img/structure/B7646710.png)